molecular formula C16H20N2 B12097366 N',N'-dimethyl-1,2-diphenylethane-1,2-diamine CAS No. 93537-39-4

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B12097366
CAS No.: 93537-39-4
M. Wt: 240.34 g/mol
InChI Key: OEDXASUOCKHCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N'-Dimethyl-1,2-diphenylethane-1,2-diamine (henceforth referred to by its full IUPAC name) is a chiral C₂-symmetric diamine featuring two phenyl groups at the 1,2-positions of an ethane backbone and methyl substituents on both amine groups. Its stereochemistry is typically (1R,2R) or (1S,2S), making it a versatile ligand in asymmetric catalysis. The compound is synthesized via reductive coupling of benzaldehyde with methylamine, followed by resolution using enantiopure tartaric acid . Its air-stable iridium complexes are particularly notable for asymmetric transfer hydrogenation (ATH) of α-keto acids, achieving >90% enantiomeric excess (ee) in aqueous/methanol systems .

Properties

IUPAC Name

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXASUOCKHCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918350
Record name N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93537-39-4
Record name Phenethylamine, beta-(dimethylamino)-alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093537394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of benzophenone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:

    Formation of the imine intermediate: Benzophenone reacts with dimethylamine to form an imine.

    Reduction of the imine: The imine is then reduced to the corresponding amine using sodium borohydride.

Industrial Production Methods

On an industrial scale, the synthesis of N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring high purity and consistent production.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine oxide.

    Reduction: It can be reduced further to form secondary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Chiral Ligand in Asymmetric Synthesis
The compound is widely used as a chiral ligand in asymmetric synthesis. It facilitates enantioselective reactions, which are critical in producing pharmaceuticals and agrochemicals. Its ability to induce chirality allows for the selective formation of one enantiomer over another, enhancing the efficiency of synthetic processes.

Catalytic Applications
N',N'-dimethyl-1,2-diphenylethane-1,2-diamine serves as an organocatalyst in various reactions, including:

  • Aldol Reactions : Catalyzing the formation of β-hydroxy carbonyl compounds.
  • Mannich Reactions : Facilitating the synthesis of β-amino carbonyl compounds.

These reactions are essential in organic synthesis for constructing complex molecules with high stereochemical control.

Biological Applications

Biochemical Assays
The compound has been investigated for its potential in biochemical assays. Its structural features allow it to interact effectively with various biological targets, influencing enzyme activity and receptor binding. This interaction opens avenues for its use in drug discovery and development.

Therapeutic Potential
Research is ongoing to explore its role as a precursor in drug synthesis. The compound's biological activity suggests potential therapeutic applications, particularly in developing new medications targeting specific diseases .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating advanced materials and polymers that require specific performance characteristics.

Case Study 1: Asymmetric Synthesis

In a study focusing on the use of this compound as a chiral ligand for asymmetric synthesis of β-amino acids, researchers demonstrated that the compound significantly improved enantioselectivity compared to traditional ligands. The reaction conditions were optimized to yield high purity products suitable for pharmaceutical applications .

Case Study 2: Coordination Chemistry

Another investigation explored the interactions between this compound and metal ions. The study revealed that the compound forms stable complexes with various transition metals, enhancing catalytic activity in cross-coupling reactions. This property underscores its importance in coordination chemistry and catalysis .

Mechanism of Action

The mechanism by which N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine exerts its effects typically involves the formation of stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets often include transition metals such as palladium, platinum, and rhodium, which are central to many catalytic processes.

Comparison with Similar Compounds

Unsubstituted 1,2-Diphenylethane-1,2-Diamine (DPEN)

  • Structure : Lacks methyl groups on the amine nitrogens.
  • Applications : Effective in Ru- and Rh-catalyzed asymmetric hydrogenation of ketones, achieving ~80% ee .
  • Comparison : The methyl groups in N',N'-dimethyl-1,2-diphenylethane-1,2-diamine enhance steric bulk and electron-donating capacity, improving catalyst stability and enantioselectivity in ATH reactions (e.g., 95.9% conversion vs. 92.5% for DPEN in α-keto acid reduction) .

Tetramethylcyclohexane-1,2-Diamine

  • Structure : Cyclohexane backbone with four methyl groups.
  • Applications : Used in carbonyl allylation reactions.
  • Comparison : While both compounds are C₂-symmetric, the cyclohexane backbone imposes stricter conformational rigidity, favoring diastereoselectivity in aldol reactions (4:1 diastereomeric ratio) over the ethane-based analog .

Quinoline-Substituted Diamines (e.g., L8)

  • Structure: Quinoline moieties replace phenyl groups.
  • Applications : Iron-catalyzed oxidative coupling reactions.
  • Comparison: Quinoline substituents enhance π-π interactions with aromatic substrates, improving turnover frequency (TOF) in cross-couplings but reducing solubility in polar solvents .

Sulfonated Derivatives

  • Structure : 1,3,5-Triisopropylbenzenesulfonate groups attached to the diamine.
  • Applications: Catalyze asymmetric conjugate additions of bromonitromethane to enones.
  • Comparison: Sulfonation increases acidity, enabling dual hydrogen-bonding activation of substrates. This derivative outperforms non-sulfonated analogs in nitrocyclopropane synthesis .

Performance Metrics in Catalysis

Compound Reaction Type Conversion (%) ee (%) Key Advantage(s) Reference
This compound (Ir complex) ATH of α-keto acids 95–100 90–96 High stability in aqueous systems
DPEN (Ru-Rh/γ-Al₂O₃ catalyst) Asymmetric hydrogenation 92.5 79.6 Cost-effective ligand
Sulfonated diamine Conjugate addition 85 89 Superior acid-mediated activation
Quinoline-substituted diamine (L8) Oxidative coupling 78 82 Enhanced π-π interactions

Limitations and Challenges

  • CYP2D6 Inhibition : The symmetric diphenylethane-diamine pharmacophore is associated with off-target cytochrome P450 interactions, limiting its therapeutic utility .
  • Solubility : While methyl groups improve solubility in organic solvents, aqueous compatibility remains inferior to PEG-modified analogs.

Biological Activity

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine, also known as (1S,2S)-N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine, is a chiral diamine compound notable for its diverse biological activities and applications in organic synthesis. This article delves into its biological activity, including its role as a ligand in catalysis, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound features two asymmetric carbon centers with the following structure:

  • Molecular Formula: C₁₆H₂₀N₂
  • Molecular Weight: 256.35 g/mol
  • Melting Point: 48–51 °C
  • Density: 1.121 g/cm³
  • Boiling Point: 228 °C (12 mmHg)

The presence of two phenyl groups and dimethylamino substituents contributes to its unique chemical behavior and biological interactions.

1. Catalytic Applications

This compound serves as a ligand in several catalytic reactions. It has been reported to form complexes with nickel catalysts that enable various organic transformations. The compound plays a critical role in the synthesis of chiral imidazolinium salts, which are important in asymmetric catalysis .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains. The structure-activity relationship suggests that modifications to the phenyl groups or the amine substituents can enhance biological efficacy .

3. Potential Therapeutic Applications

The compound's ability to interact with biological systems positions it as a potential candidate for drug development. Its chirality is crucial for binding to specific biological targets, which can lead to different therapeutic outcomes compared to its racemic counterparts. Notably, chiral amines are prevalent in numerous pharmaceuticals and biologically active compounds .

Case Study 1: Synthesis of Chiral Imidazolinium Salts

In one study, (1S,2S)-N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine was utilized to synthesize chiral imidazolinium salts. These salts were tested for their catalytic efficiency in asymmetric reactions and demonstrated high enantioselectivity .

Table 1: Enantioselectivity of Chiral Imidazolinium Salts

Reaction TypeCatalyst UsedEnantioselectivity (%)
Asymmetric hydrogenation(1S,2S)-N,N'-dimethyl ligandUp to 97%
Asymmetric transfer hydrogenationIridium complex with ligandUp to 99%

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased potency against resistant strains .

Table 2: Antimicrobial Activity of Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
N',N'-Dimethyl derivative AStaphylococcus aureus32 µg/mL
N',N'-Dimethyl derivative BEscherichia coli16 µg/mL

Q & A

Q. What are the optimized synthetic routes for N',N'-dimethyl-1,2-diphenylethane-1,2-diamine, and how is enantiomeric resolution achieved?

The compound is synthesized via pinacol coupling of imines or N-methylation of primary diamines. For enantiomeric resolution, diastereomeric salts are formed using chiral tartaric acid (e.g., L-(+)-tartaric acid). The dl-diamine is resolved by selective crystallization, yielding (R,R)- and (S,S)-enantiomers. Critical parameters include stoichiometric ratios (1:1 tartaric acid:diamine) and solvent choice (ethyl acetate) to minimize side products like N-methylbenzylamine. NMR analysis (δ: 2.25 ppm for methyl groups) and chiral HPLC are used to confirm purity (>99% ee) .

Q. How is the stereochemical configuration of this compound determined experimentally?

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For example, derivatives like (1R,2R)-N,N'-bis(ferrocenylmethyl)-1,2-diphenylethane-1,2-diamine are crystallized and analyzed (space group P2₁2₁2₁, R factor = 0.030). Alternatively, 1^1H NMR coupling constants (e.g., J=8.2J = 8.2 Hz for vicinal protons) and circular dichroism (CD) spectroscopy provide stereochemical insights .

Q. What purification strategies are effective for removing meso-diamine impurities?

Column chromatography on basic alumina or silica gel (ethyl acetate/hexane eluent) separates dl-diamine from meso-diamine. Recrystallization in toluene or dichloromethane further enhances purity. Monitoring via TLC (Rf=0.35R_f = 0.35 for N-methylbenzylamine) ensures minimal contamination .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

The diamine’s C₂-symmetric structure and electron-donating methyl groups stabilize metal complexes (e.g., Ru, V, Co) in catalytic cycles. For instance, in Ru-catalyzed asymmetric transfer hydrogenation, it forms a chiral pocket around the metal center, enabling enantioselective reduction of ketones with >90% ee. Substituent effects (e.g., replacing methyl with ferrocenyl groups) modulate steric and electronic properties, impacting catalytic activity .

Q. What methodological challenges arise in using this diamine for organocatalytic asymmetric Mannich reactions?

Key challenges include controlling diastereoselectivity in trifluoromethylated ketimine additions. Combining the diamine with trifluoroacetic acid (TFA) as a co-catalyst enhances protonation of intermediates, achieving 73–96% ee. Solvent polarity (e.g., CHCl₃ vs. THF) and temperature (-20°C to RT) critically influence reaction rates and selectivity .

Q. How do structural modifications (e.g., N-benzylation or ferrocenyl substitution) alter the compound’s reactivity in catalysis?

N-Benzylation increases steric bulk, reducing catalytic turnover but improving enantioselectivity in some cases. Ferrocenyl derivatives (e.g., (1R,2R)-bis(ferrocenylmethyl)-diamine) introduce redox-active motifs, enabling applications in electrochemical catalysis. X-ray data show altered bond angles (C–N–C ~109.5°) and torsional strain in modified ligands, impacting substrate binding .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–92% for oxa-conjugate additions) arise from solvent purity, catalyst loading (5–20 mol%), and moisture sensitivity. Reproducibility is improved by strict anhydrous conditions (4Å molecular sieves) and microwave-assisted synthesis (e.g., 180 W, 5–15 min), which enhances reaction homogeneity .

Methodological Insights

  • Catalyst Optimization : Screen ligands with varying N-substituents (e.g., N,N'-diethyl vs. N,N'-diphenyl) to balance steric and electronic effects. Use Hammett plots to correlate substituent σ-values with catalytic efficiency .
  • Data Analysis : Employ multivariate regression to deconvolute NMR spectra of diastereomeric mixtures. For X-ray data, refine disorder models (e.g., solvent occupancy in [Co(III) complexes]) using SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.